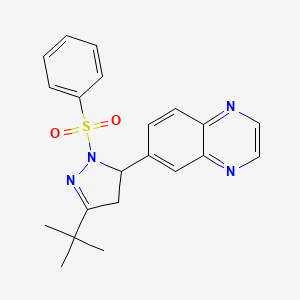

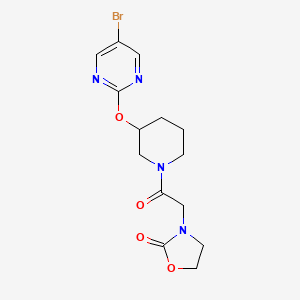

![molecular formula C18H27N3O3 B2360627 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034303-44-9](/img/structure/B2360627.png)

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds. It includes a piperidine ring, which is a common feature in many drugs, and a benzoxazole ring, which is a type of heterocyclic compound also found in various pharmaceuticals .

Molecular Structure Analysis

The compound contains a piperidine ring and a benzoxazole ring. These structures are common in many bioactive compounds and pharmaceuticals .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Derivatives

This compound is involved in the synthesis of heterocyclic derivatives through reactions catalyzed under specific conditions. For example, Bacchi et al. (2005) describe the synthesis of heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione from reactions involving prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions. This research showcases the compound's role in producing a variety of biologically relevant structures through palladium-catalyzed reactions (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Molecular Interaction Studies

The detailed understanding of molecular interactions of compounds, including N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, with biological receptors is crucial for drug development. Shim et al. (2002) explored the molecular interactions of a related antagonist compound with the CB1 cannabinoid receptor, highlighting the importance of conformational analysis in drug design. This study underscores the potential of such compounds in the development of receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Anti-inflammatory and Analgesic Agent Development

Research into novel compounds for anti-inflammatory and analgesic purposes often explores derivatives of complex molecules. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This demonstrates the compound's relevance in synthesizing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enantioselective Synthesis

Enantioselective synthesis is crucial for creating compounds with specific desired biological activities. Cann et al. (2012) developed a stereoselective synthesis for a CGRP receptor inhibitor, emphasizing the importance of chiral centers in biological activity and drug efficacy. This highlights the utility of complex compounds in the synthesis of targeted therapies (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Nathan, Remy, Sausker, & Wang, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c22-18(17-15-3-1-2-4-16(15)24-20-17)19-11-13-5-8-21(9-6-13)14-7-10-23-12-14/h13-14H,1-12H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLHUXJDWZMFLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCN(CC3)C4CCOC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2360544.png)

![(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2360545.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2360550.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2360554.png)

![2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2360563.png)

![Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2360565.png)